1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N,N-dimethyl-5-(4-methylbenzyloxy)-, hydrochloride
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Overview
Description
1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N,N-dimethyl-5-(4-methylbenzyloxy)-, hydrochloride is a complex organic compound with a molecular formula of C20H25Cl2NO. This compound is known for its unique structure, which includes a naphthylamine core, a tetrahydro ring, and various substituents such as chloro, dimethyl, and methylbenzyloxy groups. It is primarily used in research and industrial applications due to its distinctive chemical properties .
Preparation Methods
The synthesis of 1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N,N-dimethyl-5-(4-methylbenzyloxy)-, hydrochloride involves multiple steps. The process typically starts with the preparation of the naphthylamine core, followed by the introduction of the tetrahydro ring and the chloro substituent. The final steps involve the addition of the dimethyl and methylbenzyloxy groups, followed by the formation of the hydrochloride salt. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N,N-dimethyl-5-(4-methylbenzyloxy)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions, forming a variety of substituted derivatives.
Scientific Research Applications
1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N,N-dimethyl-5-(4-methylbenzyloxy)-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N,N-dimethyl-5-(4-methylbenzyloxy)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N,N-dimethyl-5-(4-methylbenzyloxy)-, hydrochloride can be compared with other similar compounds, such as:
1-Naphthylamine: Lacks the tetrahydro ring and substituents, making it less complex and with different chemical properties.
8-Chloro-1-naphthylamine: Similar structure but without the tetrahydro ring and dimethyl groups, leading to different reactivity and applications.
5-(4-Methylbenzyloxy)-1-naphthylamine: Contains the methylbenzyloxy group but lacks the chloro and dimethyl substituents, resulting in distinct chemical behavior.
Properties
CAS No. |
63978-77-8 |
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Molecular Formula |
C20H25Cl2NO |
Molecular Weight |
366.3 g/mol |
IUPAC Name |
[8-chloro-5-[(4-methylphenyl)methoxy]-1,2,3,4-tetrahydronaphthalen-1-yl]-dimethylazanium;chloride |
InChI |
InChI=1S/C20H24ClNO.ClH/c1-14-7-9-15(10-8-14)13-23-19-12-11-17(21)20-16(19)5-4-6-18(20)22(2)3;/h7-12,18H,4-6,13H2,1-3H3;1H |
InChI Key |
OURLGLBGDIJVQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C3CCCC(C3=C(C=C2)Cl)[NH+](C)C.[Cl-] |
Origin of Product |
United States |
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